3-Cyanophenylzinc iodide

Catalog No.
S1909825
CAS No.
288309-53-5
M.F
C7H4INZn
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanophenylzinc iodide

CAS Number

288309-53-5

Product Name

3-Cyanophenylzinc iodide

IUPAC Name

benzonitrile;iodozinc(1+)

Molecular Formula

C7H4INZn

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

HMBFIVLHOWOJRD-UHFFFAOYSA-M

SMILES

C1=C[C-]=CC(=C1)C#N.[Zn+]I

Canonical SMILES

C1=C[C-]=CC(=C1)C#N.[Zn+]I

Synthesis of 5-substituted 2-furaldehydes

-Cyanophenylzinc iodide serves as a key reagent in the synthesis of 5-substituted 2-furaldehydes, a class of organic compounds with potential biological importance [3]. These furan derivatives can be further modified to create complex molecules with interesting biological properties. Palladium catalysts play a crucial role in this reaction scheme, facilitating the coupling of the 3-cyanophenyl group from 3-cyanophenylzinc iodide with a suitable precursor molecule to yield the desired 5-substituted 2-furaldehyde [3].

Source

3-Cyanophenylzinc iodide solut | 497940-50ML | SIGMA-ALDRICH | SLS:

α-Carbonylarylation of Indenes

Another research application of 3-cyanophenylzinc iodide involves its use as a substrate in the di-functionalization of indenes. This reaction leads to the formation of α-carbonyl-alkylarylated indenes, which are valuable intermediates in organic synthesis [3]. The reaction involves the addition of a carbonyl group (C=O) and an alkylaryl group (derived from the 3-cyanophenyl moiety of 3-cyanophenylzinc iodide) to the indene molecule in a single step. Palladium again acts as a catalyst in this transformation [3].

Source

3-Cyanophenylzinc iodide solut | 497940-50ML | SIGMA-ALDRICH | SLS:

3-Cyanophenylzinc iodide is an organozinc compound characterized by the presence of a cyanophenyl group attached to a zinc atom, with iodine as a counterion. This compound is notable for its potential use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The structure of 3-cyanophenylzinc iodide can be represented as follows:

  • Chemical Formula: C8_8H6_6IN
  • Molecular Weight: Approximately 252.05 g/mol

The compound is typically synthesized from the reaction of 3-cyanophenyl iodide with zinc metal or zinc salts, resulting in a reagent that can facilitate nucleophilic attacks on electrophiles.

, primarily as a nucleophile in cross-coupling reactions. Some notable reactions include:

  • Negishi Coupling: It can react with various electrophiles, such as alkyl halides and aryl halides, to form substituted products.
  • Grignard-like Reactions: Acting similarly to Grignard reagents, it can react with carbonyl compounds to yield alcohols upon hydrolysis.
  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, where the cyanophenyl group attacks electrophilic centers.

These reactions are facilitated by the organozinc nature of the compound, which allows for the formation of new carbon-carbon bonds.

The synthesis of 3-cyanophenylzinc iodide typically involves the following methods:

  • Direct Reaction with Zinc:
    • Reagents: 3-Cyanophenyl iodide and zinc powder.
    • Procedure: The iodide is reacted with excess zinc under inert atmosphere conditions (e.g., nitrogen or argon) to form the organozinc compound.
    • Yield: This method usually provides good yields of 3-cyanophenylzinc iodide.
  • Using Zinc Salts:
    • Reagents: Zinc iodide and a suitable base (e.g., sodium hydroxide) can also be employed to generate the organozinc species from 3-cyanophenyl halides.
    • Procedure: The reaction is conducted in a solvent such as diethyl ether or tetrahydrofuran at room temperature or slightly elevated temperatures.

These methods highlight the versatility and efficiency of synthesizing this organozinc compound.

3-Cyanophenylzinc iodide has several applications in organic synthesis:

  • Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to synthesize complex organic molecules.
  • Synthesis of Pharmaceuticals: The compound can serve as an intermediate in the synthesis of various pharmaceutical agents.
  • Material Science: It may find applications in developing new materials due to its unique chemical properties.

Interaction studies involving 3-cyanophenylzinc iodide primarily focus on its reactivity with various electrophiles. Research indicates that it can effectively participate in cross-coupling reactions with a range of electrophiles, including:

  • Aryl halides
  • Alkenes
  • Carbonyl compounds

These studies help elucidate the mechanisms by which 3-cyanophenylzinc iodide acts as a nucleophile and its effectiveness compared to other organozinc reagents.

Several compounds share structural similarities with 3-cyanophenylzinc iodide, each exhibiting unique properties and reactivities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Phenylzinc iodideOrganozincSimple phenyl group; widely used in cross-coupling
4-Cyanophenylzinc iodideOrganozincSimilar structure; differs by position of cyano group
Benzylzinc chlorideOrganozincMore reactive; used extensively in organic synthesis
Vinylzinc bromideOrganozincContains double bond; useful for vinylation reactions

The uniqueness of 3-cyanophenylzinc iodide lies in its specific functional group (the cyano group), which can influence both its reactivity and the types of products formed during chemical transformations. This makes it valuable for targeted synthetic applications where specific electronic properties are desired.

The most widely utilized approach for preparing 3-cyanophenylzinc iodide involves the direct insertion of metallic zinc powder into 3-iodobenzonitrile [1] [2] [3]. This methodology leverages the principle that zinc metal can undergo oxidative addition with aryl iodides, particularly those bearing electron-withdrawing substituents such as the cyano group, which activates the aromatic ring toward metallic insertion [3] [4].

Standard Direct Insertion Protocol

The foundational method employs zinc dust (typically 100-325 mesh) with 3-iodobenzonitrile in tetrahydrofuran at elevated temperatures [3]. Under these conditions, zinc insertion occurs through a two-step mechanism involving initial oxidative addition at the zinc surface to form organozinc surface intermediates, followed by solubilization of these intermediates into solution [5] [6]. The reaction typically requires heating at 70°C for 12-24 hours to achieve conversions of 75-85% [3].

The electron-withdrawing nature of the cyano group significantly facilitates this insertion process compared to unactivated aryl iodides [3]. The nitrile functionality stabilizes the developing negative charge during the oxidative addition step, lowering the activation barrier for carbon-iodine bond cleavage [7]. This electronic activation allows for milder reaction conditions compared to electron-neutral or electron-rich aryl iodides, which often require more forcing conditions or specialized activation protocols [3].

Lithium Chloride-Enhanced Synthesis

A significant advancement in organozinc synthesis was achieved through the incorporation of lithium chloride as an activating agent [2] [5] [6]. The addition of 1.5 equivalents of lithium chloride to the zinc insertion reaction dramatically improves both the reaction rate and yield for 3-cyanophenylzinc iodide formation [2]. Under these optimized conditions, the reaction proceeds efficiently at 50°C with reaction times reduced to 2-6 hours and yields increased to 90-95% [2].

Mechanistic studies using single-particle fluorescence microscopy have revealed that lithium chloride functions primarily by accelerating the solubilization of organozinc surface intermediates rather than enhancing the initial oxidative addition step [5] [6]. The chloride anion establishes a Schlenk equilibrium in solution, facilitating the formation of organozincate species that are more readily solubilized from the zinc surface [5] [4]. This fundamental understanding has provided a rational basis for the dramatic rate enhancements observed with lithium chloride activation.

Catalytic Indium-Mediated Protocols

Recent developments have introduced catalytic amounts of indium salts in combination with lithium chloride to further enhance organozinc formation [8] [9]. A system consisting of indium(III) chloride (3 mol%) and lithium chloride (30 mol%) enables efficient preparation of 3-cyanophenylzinc iodide at 50°C with yields reaching 92-95% [8]. The use of mixed tetrahydrofuran/1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1:1) solvent systems can further accelerate reaction rates and accommodate substrates with additional functional groups [8].

The indium catalyst is believed to facilitate electron transfer processes at the zinc surface, potentially through formation of transient zinc-indium alloy phases that exhibit enhanced reactivity toward organic halides [8]. This catalytic approach represents a significant improvement in atom economy compared to stoichiometric activation methods while maintaining excellent functional group compatibility.

Transmetalation Routes Using Zinc Precursors

Transmetalation represents an alternative strategic approach for accessing 3-cyanophenylzinc iodide through the exchange of ligands between different metallic centers [10] [11]. This methodology circumvents the direct insertion requirement and can provide access to organozinc species under milder conditions or when direct insertion proves problematic.

Magnesium-to-Zinc Transmetalation

One prominent transmetalation route involves the initial formation of 3-cyanophenylmagnesium iodide followed by transmetalation with zinc chloride [12]. This approach exploits the higher reactivity of magnesium toward aryl iodides compared to zinc, allowing for organometallic formation under milder conditions [12]. The subsequent treatment with zinc chloride effects clean transmetalation to provide 3-cyanophenylzinc chloride as the predominant product [12].

Flow chemistry implementations of this approach have demonstrated particular utility for large-scale synthesis [13] [12]. Continuous flow reactors allow for precise control of reaction parameters and enable the formation of organozinc reagents in an on-demand fashion, addressing the stability concerns associated with these reactive intermediates [13]. The flow approach involves pumping organohalide solutions through magnesium-packed columns in the presence of zinc chloride and lithium chloride, providing steady-state concentrations of organozinc products suitable for immediate downstream applications [12].

Cobalt-Catalyzed Transmetalation

Cobalt-mediated transmetalation protocols have emerged as powerful tools for generating organozinc species from both aryl bromides and chlorides [10] [14]. In this approach, cobalt complexes facilitate the initial formation of organocobalt intermediates, which subsequently undergo transmetalation to zinc under appropriate conditions [10]. This methodology is particularly valuable for 3-bromobenzonitrile substrates, which are often more readily available and less expensive than the corresponding iodides [15].

The cobalt-catalyzed protocol employs nickel diazadiene complexes or cobalt(II) bromide in combination with appropriate ligands to activate the carbon-halogen bond [14] [15]. The resulting organocobalt species exhibit favorable thermodynamics for transmetalation to zinc, providing access to the desired 3-cyanophenylzinc halides [10]. This approach has demonstrated particular utility for challenging substrates and can accommodate both electron-rich and electron-poor benzonitrile derivatives [15].

Rieke Metal Methodologies

Highly reactive Rieke zinc, prepared through lithium naphthalenide reduction of zinc chloride, provides another avenue for organozinc formation through enhanced reactivity pathways [16] [17] [18]. The use of Rieke zinc dramatically reduces reaction times and enables organozinc formation at ambient temperature [17] [19]. For 3-cyanophenylzinc iodide synthesis, Rieke zinc protocols typically achieve 85-95% yields within 0.5-2 hours at temperatures between 25-50°C [16] [17].

Recent mechanistic investigations have revealed that the enhanced reactivity of Rieke zinc stems primarily from residual lithium chloride present as a byproduct of the reduction process [17]. This insight has led to simplified protocols where commercial zinc powder is activated with lithium chloride to achieve similar reactivity profiles without the need for in situ metal reduction [17]. The presence of lithium chloride establishes the same beneficial Schlenk equilibrium observed in conventional lithium chloride-activated systems [17].

Solvent Systems and Reaction Optimization

The choice of solvent system exerts profound influence on the efficiency of 3-cyanophenylzinc iodide formation, affecting both the rate of zinc insertion and the stability of the resulting organometallic products [20] [21]. Systematic optimization of solvent parameters has revealed distinct mechanistic pathways depending on the coordinating ability and polarity of the reaction medium.

Ethereal Solvent Optimization

Tetrahydrofuran remains the most widely employed solvent for organozinc synthesis due to its optimal balance of coordinating ability, chemical stability, and ease of product isolation [2] [22] [3]. The moderate coordinating ability of tetrahydrofuran provides sufficient stabilization of organozinc species without overly competing with substrate binding to the zinc surface [20]. In tetrahydrofuran, 3-cyanophenylzinc iodide exhibits excellent stability and can be stored under inert atmosphere for extended periods without significant decomposition [23] [24].

Comparative studies of different ethereal solvents have demonstrated that 1,2-dimethoxyethane and diglyme provide alternative options with varying benefits [3] [25]. Diglyme enables higher reaction temperatures due to its elevated boiling point (162°C), which can be advantageous for challenging substrates, though it typically provides lower reaction rates at ambient temperature compared to tetrahydrofuran [25]. The bidentate nature of 1,2-dimethoxyethane provides enhanced organozinc stabilization but can complicate product isolation due to stronger metal coordination [3].

Polar Aprotic Solvent Effects

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide offer distinct advantages for organozinc formation through alternative mechanistic pathways [26] [20] [21]. Unlike the lithium chloride-mediated pathway that accelerates solubilization, polar aprotic solvents primarily enhance the oxidative addition step itself [20] [21]. Nuclear magnetic resonance kinetic studies have demonstrated that dimethyl sulfoxide accelerates 3-cyanophenylzinc iodide formation by 8-12 fold compared to tetrahydrofuran alone [20].

The mechanistic basis for this acceleration involves stabilization of charged intermediates during the oxidative addition process [20]. Single-particle fluorescence microscopy studies have confirmed that dimethyl sulfoxide increases the formation rate of surface organozinc intermediates, validating the hypothesis that polar solvents facilitate the electron transfer processes inherent in zinc insertion [20]. However, the use of polar aprotic solvents introduces complications in product isolation due to their high boiling points and strong coordinating abilities [26].

Dimethylformamide represents a compromise between reactivity enhancement and practical considerations [26] [27]. While not as effective as dimethyl sulfoxide for rate acceleration, dimethylformamide provides substantial rate improvements over tetrahydrofuran while maintaining reasonable volatility for product isolation [26]. The formation of 3-cyanophenylzinc iodide in dimethylformamide typically proceeds at 40-45°C with reaction times of 4-12 hours and yields of 80-90% [26] [27].

Mixed Solvent Systems and Reaction Parameters

The development of mixed solvent systems has provided additional opportunities for reaction optimization by combining the benefits of different solvents while mitigating their individual limitations [8] [22]. Tetrahydrofuran/1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1:1) mixtures have demonstrated particular utility, providing enhanced reaction rates compared to tetrahydrofuran alone while maintaining good product stability and isolation characteristics [8].

Temperature optimization studies have established that 3-cyanophenylzinc iodide formation exhibits an optimal temperature range of 25-50°C across different solvent systems [3] [7]. Higher temperatures can lead to increased side reactions and organozinc decomposition, while lower temperatures result in prohibitively slow reaction rates [3]. The electron-withdrawing cyano group provides sufficient activation to enable efficient zinc insertion within this moderate temperature range [7].

Concentration effects play a crucial role in reaction efficiency, with optimal substrate concentrations typically falling in the 0.5-1.0 M range [22] [28]. Higher concentrations can lead to mass transfer limitations and increased competitive side reactions, while lower concentrations result in reduced reaction rates due to decreased collision frequency [28]. The use of smaller zinc particle sizes (100-325 mesh) consistently provides superior results compared to larger particles due to increased surface area availability [2] [22].

Atmospheric control represents a critical parameter for successful organozinc formation, with rigorously anhydrous and oxygen-free conditions being essential [22] [21]. Even trace amounts of moisture or oxygen can lead to rapid organozinc decomposition and dramatically reduced yields [21]. The use of appropriate stirring rates (300-500 rpm) ensures adequate mixing without excessive mechanical stress that could lead to zinc particle aggregation [28].

Dates

Modify: 2023-08-16

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